2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylthio group, a phenyl group, and an o-tolyl group attached to the imidazole ring
Mechanism of Action
Target of Action
The primary target of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning that the compound’s effect on AChE can be reversed over time .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in continuous stimulation of the neurons, leading to various physiological effects .
Pharmacokinetics
Based on its chemical structure and properties, we can infer that it is likely to be highly soluble in water . This suggests that it could be readily absorbed and distributed in the body.
Result of Action
The inhibition of AChE by this compound can lead to a range of effects at the molecular and cellular level. The accumulation of acetylcholine can cause continuous stimulation of neurons, which can lead to symptoms such as muscle weakness, fatigue, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it could leach into groundwater, potentially affecting non-target organisms . It is also highly toxic to some bees via the oral route but moderately toxic to most other biodiversity . Therefore, the use of this compound needs to be carefully managed to minimize its environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an o-tolyl-substituted aldehyde with an ethylthio-substituted amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more environmentally friendly solvents and catalysts is often explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The phenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl or o-tolyl derivatives.
Scientific Research Applications
2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl) Pyridine: Used as a ligand in catalysis.
o-Toluidine: An aromatic amine used in electrochemistry.
O-Tolyl/benzyl dithiocarbonates: Used in the synthesis of phosphorus compounds.
Uniqueness
2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethylthio group distinguishes it from other imidazole derivatives, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
2-ethylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-10-5-4-6-11-15)20(18)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKJBPJVOULZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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